molecular formula C14H13NO4S B14197733 4-Glycylphenyl benzenesulfonate CAS No. 920804-59-7

4-Glycylphenyl benzenesulfonate

Cat. No.: B14197733
CAS No.: 920804-59-7
M. Wt: 291.32 g/mol
InChI Key: BIBQVVYSKRNKBF-UHFFFAOYSA-N
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Description

4-Glycylphenyl benzenesulfonate is an organosulfur compound that belongs to the class of benzenesulfonates It is characterized by the presence of a glycyl group attached to a phenyl ring, which is further connected to a benzenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Glycylphenyl benzenesulfonate typically involves the sulfonation of benzene derivatives followed by the introduction of the glycyl group. One common method is the reaction of benzenesulfonyl chloride with glycine in the presence of a base, such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation processes using chlorosulfonic acid or sulfur trioxide. The resulting benzenesulfonic acid is then reacted with glycine or its derivatives to produce the final compound. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

4-Glycylphenyl benzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfonamide.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted benzenesulfonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Glycylphenyl benzenesulfonate involves its interaction with specific molecular targets. For example, as an inhibitor of human neutrophil elastase, it binds to the active site of the enzyme, preventing its catalytic activity. This inhibition is achieved through the formation of a covalent acyl-enzyme complex, which blocks the enzyme’s ability to degrade target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Glycylphenyl benzenesulfonate is unique due to the presence of the glycyl group, which imparts specific chemical and biological properties.

Properties

CAS No.

920804-59-7

Molecular Formula

C14H13NO4S

Molecular Weight

291.32 g/mol

IUPAC Name

[4-(2-aminoacetyl)phenyl] benzenesulfonate

InChI

InChI=1S/C14H13NO4S/c15-10-14(16)11-6-8-12(9-7-11)19-20(17,18)13-4-2-1-3-5-13/h1-9H,10,15H2

InChI Key

BIBQVVYSKRNKBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=O)CN

Origin of Product

United States

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